1,1,1-Trifluorobutane
Overview
Description
1,1,1-Trifluorobutane is an organic compound with the molecular formula C4H7F3. It is a fluorinated derivative of butane, characterized by the presence of three fluorine atoms attached to the first carbon atom. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorobutane can be synthesized through several methods. One common approach involves the fluorination of butane using a fluorinating agent such as hydrogen fluoride or a metal fluoride. The reaction typically occurs under controlled conditions, including elevated temperatures and pressures, to ensure the selective substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination processes. These processes often involve the use of specialized reactors and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluorobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can convert this compound to less fluorinated derivatives.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine, while alkylation reactions may use alkyl halides.
Major Products:
Oxidation: Fluorinated alcohols or acids.
Reduction: Less fluorinated butane derivatives.
Substitution: Halogenated or alkylated butane derivatives.
Scientific Research Applications
1,1,1-Trifluorobutane has several applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis and fluorination reactions.
Biology: Employed in studies involving fluorinated compounds and their biological interactions.
Medicine: Investigated for potential use in pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, refrigerants, and propellants.
Mechanism of Action
The mechanism of action of 1,1,1-trifluorobutane involves its interaction with molecular targets and pathways. The fluorine atoms in the compound contribute to its unique reactivity and stability. In biological systems, fluorinated compounds can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,1,1-Trifluorobutane can be compared with other fluorinated butanes, such as:
1,1-Difluorobutane: Contains two fluorine atoms and exhibits different reactivity and properties.
1,1,1,2-Tetrafluorobutane: Contains four fluorine atoms and has distinct chemical behavior.
1,1,1-Trifluoro-2-butene: An unsaturated derivative with different reactivity due to the presence of a double bond.
Uniqueness: this compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its selective reactivity and stability make it valuable in various applications, distinguishing it from other fluorinated butanes.
Properties
IUPAC Name |
1,1,1-trifluorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3/c1-2-3-4(5,6)7/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRPULCXZDDSGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561153 | |
Record name | 1,1,1-Trifluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460-34-4 | |
Record name | 1,1,1-Trifluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.